4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl beta-D-glucopyranoside
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Overview
Description
4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with ethyl, methyl, and a trihydroxy oxan-2-yl group. The presence of multiple hydroxyl groups and the chromen-2-one core makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the ethyl and methyl groups through alkylation reactions. The trihydroxy oxan-2-yl group can be introduced via glycosylation reactions using appropriate glycosyl donors and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction progress. The use of catalysts and solvents that facilitate the desired transformations is also crucial .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the chromen-2-one core can yield dihydro derivatives .
Scientific Research Applications
4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases
Industry: Used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-2-one core can interact with enzymes and receptors. These interactions can modulate various biological processes, including oxidative stress, inflammation, and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Flavonoids: Compounds with similar hydroxylation patterns and known for their antioxidant properties.
Indole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
What sets 4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE apart is its unique combination of the chromen-2-one core with the trihydroxy oxan-2-yl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22O8 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-ethyl-7-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C18H22O8/c1-3-9-6-13(20)24-10-4-8(2)5-11(14(9)10)25-18-17(23)16(22)15(21)12(7-19)26-18/h4-6,12,15-19,21-23H,3,7H2,1-2H3/t12-,15-,16+,17-,18-/m1/s1 |
InChI Key |
HEGJAFKWWWQSLT-SOGIYBJLSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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